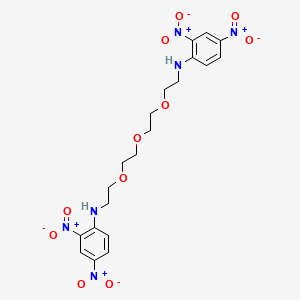

Dnp-peg3-dnp

Description

Properties

IUPAC Name |

N-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O11/c27-23(28)15-1-3-17(19(13-15)25(31)32)21-5-7-35-9-11-37-12-10-36-8-6-22-18-4-2-16(24(29)30)14-20(18)26(33)34/h1-4,13-14,21-22H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJHARRKAIYZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365655-92-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365655-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Applications of DNP-PEG3-DNP

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Properties of DNP-PEG3-DNP

DNP-PEG3-DNP is a bifunctional chemical compound featuring two dinitrophenyl (DNP) groups linked by a polyethylene glycol (PEG) chain of three ethylene oxide units. The DNP groups serve as haptens, which are small molecules that can elicit an immune response when attached to a larger carrier molecule. The PEG linker is a flexible, hydrophilic spacer that influences the molecule's solubility and spatial characteristics.[1][2] This unique structure makes DNP-PEG3-DNP a valuable tool in various research and drug development applications, particularly as a bivalent crosslinker and a component of Proteolysis Targeting Chimeras (PROTACs).[1][3]

The fundamental structure of DNP-PEG3-DNP is defined by its molecular formula, C20H24N6O11, and a molecular weight of approximately 524.44 g/mol .[4] Its chemical identity is further specified by the CAS number 1365655-92-0. The presence of the DNP moieties allows for specific recognition by anti-DNP antibodies, a property extensively utilized in immunoassays and other detection methods. The PEG3 linker provides a defined spacing between the two DNP groups, which is crucial for its function in applications requiring specific distances, such as inducing protein dimerization or facilitating the formation of ternary complexes in PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of DNP-PEG3-DNP is presented in the table below. These parameters are important for understanding the compound's behavior in biological systems and for designing experiments.

| Property | Value | Reference |

| Molecular Formula | C20H24N6O11 | |

| Molecular Weight | 524.44 g/mol | |

| CAS Number | 1365655-92-0 | |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | |

| Predicted pKa | -4.96 ± 0.50 | |

| Predicted XLogP3 | 3.6 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 13 | |

| Rotatable Bond Count | 14 | |

| Exact Mass | 524.15030560 | |

| Heavy Atom Count | 37 | |

| Complexity | 678 |

Applications and Experimental Protocols

The bifunctional nature of DNP-PEG3-DNP lends itself to a variety of applications in biomedical research. Its primary roles are as a tool for inducing proximity between molecules and as a linker in the development of targeted therapeutics.

Bivalent Crosslinker for Immunoassays and Receptor Studies

The two DNP groups can simultaneously bind to two anti-DNP antibodies or other DNP-binding proteins. This property is particularly useful in developing sensitive immunoassays, such as sandwich ELISAs, and for studying receptor clustering and dimerization on the cell surface.

This protocol outlines a general procedure for a sandwich ELISA to detect an analyte using a DNP-labeled detection antibody and a DNP-PEG3-DNP bridge to an anti-DNP antibody-enzyme conjugate.

-

Coating: Coat a 96-well microplate with a capture antibody specific for the analyte of interest. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a DNP-labeled detection antibody specific for the analyte. Incubate for 1-2 hours at room temperature.

-

DNP-PEG3-DNP Bridge: Wash the plate and add DNP-PEG3-DNP at a concentration of 1-10 µg/mL. Incubate for 1 hour at room temperature. This step allows the bifunctional linker to bind to the DNP-labeled detection antibody.

-

Enzyme Conjugate: Wash the plate and add an anti-DNP antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1 hour at room temperature. The anti-DNP-HRP will bind to the free DNP end of the DNP-PEG3-DNP.

-

Substrate Addition: Wash the plate and add the appropriate enzyme substrate (e.g., TMB for HRP).

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

PROTAC Linker for Targeted Protein Degradation

DNP-PEG3-DNP can be utilized as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The DNP moieties in DNP-PEG3-DNP would be chemically modified to attach the target-binding and E3 ligase-binding ligands. The PEG3 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex.

This protocol describes a general workflow for assessing the efficacy of a newly synthesized PROTAC that incorporates a DNP-PEG3-DNP linker.

-

Cell Culture and Treatment: Culture a cell line that expresses the target protein. Seed the cells in appropriate culture plates and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

-

-

Data Analysis: Calculate the percentage of target protein degradation for each PROTAC concentration compared to the vehicle control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Visualizing Workflows and Pathways

PROTAC Experimental Workflow

The following diagram illustrates the key steps in evaluating the efficacy of a PROTAC.

Caption: A generalized workflow for assessing PROTAC-mediated protein degradation.

PROTAC Mechanism of Action

This diagram illustrates the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein.

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Signaling Pathways Potentially Modulated by DNP-Containing Molecules

The dinitrophenol moiety is known to act as a mitochondrial uncoupler, which can impact various cellular signaling pathways. While the primary role of DNP-PEG3-DNP is often as a structural linker, the potential biological activity of the DNP groups should be considered, especially in whole-cell or in vivo studies. Research on DNP has shown that it can modulate pathways such as the mTOR and CREB signaling cascades.

Caption: Potential influence of the DNP moiety on cellular signaling pathways.

References

DNP-PEG3-DNP: A Technical Guide to Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNP-PEG3-DNP is a bifunctional crosslinker molecule featuring two dinitrophenyl (DNP) groups linked by a hydrophilic three-unit polyethylene glycol (PEG) spacer. The DNP moieties are well-known haptens and mitochondrial uncouplers, while the PEG linker enhances solubility in aqueous media.[1] This combination of properties makes DNP-PEG3-DNP a valuable tool in various research and drug development applications, including its use as a PROTAC (Proteolysis Targeting Chimera) linker.[] This guide provides an in-depth overview of the chemical properties, a representative synthesis protocol, and a summary of the known biological signaling pathways associated with the DNP functional group.

Chemical Properties

The chemical properties of DNP-PEG3-DNP are summarized in the table below. These properties are crucial for understanding the molecule's behavior in different experimental settings.

| Property | Value | Reference |

| Chemical Name | N,N'-(((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(2,4-dinitroaniline) | [1] |

| CAS Number | 1365655-92-0 | [1] |

| Molecular Formula | C20H24N6O11 | [1] |

| Molecular Weight | 524.44 g/mol | |

| Appearance | Pale Yellow or Colorless Oily Matter | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 13 | |

| Rotatable Bond Count | 14 | |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-] |

Synthesis of DNP-PEG3-DNP

Representative Experimental Protocol

Step 1: Synthesis of 1,8-diamino-3,6-dioxaoctane (a diamino-PEG3 derivative)

A detailed, cited experimental protocol for this specific precursor is not available in the provided search results. A general method would involve the tosylation of triethylene glycol, followed by substitution with a nitrogen-containing nucleophile like sodium azide and subsequent reduction.

Step 2: Synthesis of DNP-PEG3-DNP

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,8-diamino-3,6-dioxaoctane (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add a base such as triethylamine (2.2 equivalents) to act as an acid scavenger. Subsequently, add 1-fluoro-2,4-dinitrobenzene (2.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and allow it to stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure DNP-PEG3-DNP product.

Synthesis Workflow Diagram

Caption: A representative two-step synthesis workflow for DNP-PEG3-DNP.

Biological Activity and Signaling Pathways

The biological activity of DNP-PEG3-DNP is primarily attributed to the 2,4-dinitrophenol (DNP) moieties. DNP is a well-documented mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, leading to a decrease in ATP production and an increase in heat generation. This uncoupling effect triggers a cascade of cellular signaling events.

While specific studies on the signaling pathways directly modulated by the entire DNP-PEG3-DNP molecule are limited, extensive research on DNP provides insights into its biological effects. The following diagram illustrates the key signaling pathways affected by DNP.

DNP-Modulated Signaling Pathways Diagram

Caption: DNP acts as a mitochondrial uncoupler, influencing key cellular signaling pathways.

Studies have shown that DNP treatment can lead to the suppression of the mTOR and insulin-PI3K-MAPK pathways. Concurrently, it upregulates the CREB (cAMP-response element-binding protein) signaling pathway, which is involved in synaptic plasticity and adaptive cellular stress responses. Furthermore, the inhibition of the mTOR pathway by DNP can induce autophagy. These effects highlight the potential of DNP and its derivatives in modulating fundamental cellular processes.

Applications in Research and Drug Development

The unique structure of DNP-PEG3-DNP lends itself to several applications:

-

PROTAC Development: As a bifunctional linker, DNP-PEG3-DNP can be used in the synthesis of PROTACs. One DNP end could potentially be conjugated to a ligand for a target protein, while the other end is linked to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

-

Hapten Carrier Systems: The DNP group is a well-known hapten. DNP-PEG3-DNP can be used to introduce multiple DNP moieties onto a carrier molecule to elicit a strong immune response for antibody production or immunological studies.

-

Mitochondrial Research: Due to the mitochondrial uncoupling activity of the DNP groups, this molecule can be employed as a tool to study mitochondrial function and cellular bioenergetics. The PEG linker can improve its delivery and solubility in aqueous experimental systems.

Conclusion

DNP-PEG3-DNP is a versatile chemical tool with well-defined chemical properties. Its synthesis, while not extensively detailed in the literature, can be achieved through standard organic chemistry techniques. The biological activity of this molecule is dominated by the mitochondrial uncoupling effects of its DNP moieties, which modulate critical cellular signaling pathways. For researchers and professionals in drug development, DNP-PEG3-DNP offers opportunities in the fields of targeted protein degradation, immunology, and metabolic research. Further investigation into the specific biological effects of the entire DNP-PEG3-DNP molecule is warranted to fully explore its therapeutic and research potential.

References

Unraveling the Cellular Role of DNP-PEG3-DNP: A Technical Guide to a Bifunctional PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNP-PEG3-DNP is commercially available as a bifunctional chemical linker, primarily intended for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a standalone entity, a specific cellular mechanism of action for DNP-PEG3-DNP is not detailed in the available scientific literature. Its function is realized when it is incorporated into a PROTAC, where it serves to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This technical guide will first elucidate the general mechanism of action for PROTACs, illustrating the crucial role of a linker like DNP-PEG3-DNP. Subsequently, it will delve into the well-documented cellular effects of the 2,4-Dinitrophenol (DNP) moiety itself, a known mitochondrial uncoupler, and explore its potential as a warhead in a hypothetical PROTAC.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The mechanism can be broken down into the following key steps:

-

Binding: The PROTAC, featuring two distinct ligands connected by a linker, simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase.

-

Ternary Complex Formation: This dual binding event brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex (POI-PROTAC-E3 ligase).

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery.

-

Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can engage in another cycle of binding and degradation, acting catalytically.

The linker, in this case, DNP-PEG3-DNP, plays a critical role in this process. Its length, flexibility, and chemical composition are crucial for optimizing the formation and stability of the ternary complex, which in turn dictates the efficiency and selectivity of target protein degradation.

The DNP Moiety: A Potential Warhead Targeting Cellular Bioenergetics

The 2,4-Dinitrophenol (DNP) component of DNP-PEG3-DNP is a well-characterized molecule with a distinct mechanism of action at the cellular level. DNP acts as a protonophore, effectively uncoupling oxidative phosphorylation in the mitochondria.

Mechanism of Mitochondrial Uncoupling by DNP

Mitochondria generate ATP, the cell's primary energy currency, by establishing a proton gradient across the inner mitochondrial membrane. This process, known as oxidative phosphorylation, involves the electron transport chain pumping protons from the mitochondrial matrix to the intermembrane space. The resulting electrochemical potential energy is then used by ATP synthase to produce ATP.

DNP disrupts this process by transporting protons back across the inner mitochondrial membrane, dissipating the proton gradient. This "uncoupling" of electron transport from ATP synthesis leads to a decrease in ATP production and an increase in heat generation.

While no specific protein target for a DNP-based PROTAC has been identified in the literature, the DNP moiety could theoretically be used as a "warhead" to target a protein that specifically binds DNP or is localized to the mitochondria.

Quantitative Data on DNP Cellular Effects

The following table summarizes some of the reported quantitative effects of DNP on cellular processes. It is important to note that these values can vary depending on the cell type and experimental conditions.

| Parameter | Effect of DNP Treatment | Cell Type/Model | Reference (Illustrative) |

| Mitochondrial Membrane Potential | Decrease | Cerebral Cortical Neurons | [] |

| Intracellular Ca2+ Levels | Increase | Cerebral Cortical Neurons | [] |

| ATP Production | Decrease | General | [2] |

| Basal Metabolic Rate | Increase | In vivo (mice) | [3] |

Experimental Protocols for PROTAC Evaluation

Evaluating the efficacy of a novel PROTAC, such as one hypothetically synthesized using a DNP-PEG3-DNP linker, would involve a series of in vitro experiments.

Assessment of Target Protein Degradation

Objective: To determine the ability of the PROTAC to induce the degradation of the target protein.

Method: Western Blotting

-

Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection and Analysis: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of protein degradation.

Confirmation of Proteasome-Mediated Degradation

Objective: To confirm that the observed protein degradation is mediated by the proteasome.

Method: Proteasome Inhibition Assay

-

Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.

-

PROTAC Treatment: Add the PROTAC to the pre-treated cells and incubate for the time point that showed maximal degradation in the previous experiment.

-

Western Blot Analysis: Perform western blotting as described above to assess the levels of the target protein. Rescue of the target protein from degradation in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.

Demonstration of Ternary Complex Formation

Objective: To provide evidence for the formation of the POI-PROTAC-E3 ligase ternary complex.

Method: Co-Immunoprecipitation (Co-IP)

-

Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, coupled to protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.

-

Western Blot Analysis: Analyze the eluates by western blotting using antibodies against the target protein, the E3 ligase, and other components of the E3 ligase complex. The presence of the E3 ligase in the target protein immunoprecipitate (and vice versa) in the PROTAC-treated sample indicates the formation of the ternary complex.

Conclusion

DNP-PEG3-DNP is a valuable chemical tool for the construction of PROTACs. Its specific cellular mechanism of action is entirely contingent on the nature of the target protein ligand and the E3 ligase ligand to which it is attached. While the DNP moiety itself has a well-defined role as a mitochondrial uncoupler, its application as a warhead in a targeted protein degradation strategy has yet to be reported. A comprehensive understanding of the mechanism of any PROTAC synthesized using this linker would necessitate rigorous experimental validation as outlined in this guide. The versatility of the PROTAC platform, enabled by linkers such as DNP-PEG3-DNP, continues to offer exciting possibilities for the development of novel therapeutics targeting a wide range of diseases.

References

The Bivalent Hapten DNP-PEG3-DNP: A Technical Guide to its Role in Immune Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG3-DNP is a synthetic molecule of significant interest in immunological research, particularly in the study of allergic responses and mast cell activation. This bivalent hapten is composed of two dinitrophenyl (DNP) groups linked by a flexible polyethylene glycol (PEG) spacer. The DNP moiety serves as a well-characterized hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule. In the context of DNP-PEG3-DNP, the bivalent nature of the molecule allows it to function as a potent cross-linking agent for antibodies, particularly Immunoglobulin E (IgE), which is central to the allergic cascade. This technical guide provides an in-depth analysis of the role of the DNP moiety in DNP-PEG3-DNP, its mechanism of action in activating immune cells, and detailed protocols for its experimental application.

The Dinitrophenyl (DNP) Moiety: A Prototypical Hapten

The 2,4-dinitrophenyl (DNP) group is a classical hapten used extensively in immunology to study the principles of antigen recognition and the induction of immune responses.[1][2] By itself, DNP is not immunogenic. However, when conjugated to a carrier protein or, in this case, presented in a bivalent format, it is readily recognized by B cells and can induce the production of anti-DNP antibodies of various isotypes, including IgE. This property makes DNP an invaluable tool for creating model systems to study allergic reactions and other antibody-mediated immune responses.

The primary role of the DNP moiety in DNP-PEG3-DNP is to serve as a specific epitope for anti-DNP antibodies. The high affinity of anti-DNP IgE for the DNP group is a critical factor in the potency of DNP-based reagents in triggering cellular responses.

Mechanism of Action: Cross-linking of FcεRI on Mast Cells

The mechanism by which DNP-PEG3-DNP activates mast cells is a well-established model for understanding IgE-mediated allergic responses. The process can be broken down into the following key steps:

-

Sensitization: Mast cells, which are key effector cells in allergic reactions, express high-affinity receptors for IgE on their surface, known as FcεRI. In a sensitized individual, these receptors are armed with anti-DNP IgE antibodies.

-

Cross-linking: Upon introduction, the bivalent DNP-PEG3-DNP molecule can simultaneously bind to two adjacent anti-DNP IgE antibodies bound to their FcεRI receptors. The flexible PEG3 linker allows for the necessary spatial arrangement for this cross-linking to occur.

-

Signal Transduction: The aggregation of FcεRI receptors initiates a complex intracellular signaling cascade. This cascade involves the activation of protein tyrosine kinases (such as Lyn and Syk), the phosphorylation of multiple downstream signaling molecules, and a sustained increase in intracellular calcium levels.

-

Degranulation: The culmination of this signaling pathway is the degranulation of the mast cell, a process where pre-formed inflammatory mediators stored in granules are released into the extracellular environment. These mediators include histamine, serotonin, proteases (like tryptase and chymase), and various cytokines and chemokines, which are responsible for the physiological manifestations of an allergic reaction.

The bivalent nature of DNP-PEG3-DNP is crucial for its function. Monovalent DNP compounds can bind to a single IgE molecule but cannot induce the receptor cross-linking necessary to initiate the signaling cascade.

Quantitative Data

| Parameter | Compound | Value | Reference |

| Binding Affinity (Kd) of anti-DNP IgE to DNP | DNP-lysine | ~10⁻⁸ - 10⁻¹⁰ M | [3] |

| Optimal Concentration for Mast Cell Degranulation | DNP-HSA | 10 - 100 ng/mL | [4][5] |

| Optimal Linker Length for Bivalent Hapten | Bivalent DNP haptens | ~30-50 Å |

Note: The optimal concentration for DNP-PEG3-DNP may vary depending on the specific cell type, IgE concentration, and experimental conditions.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes a common method for quantifying mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells (a mast cell line)

-

Anti-DNP IgE

-

DNP-PEG3-DNP

-

Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 10 mM HEPES, 5.6 mM glucose, 1.8 mM CaCl₂, 1.3 mM MgCl₂, pH 7.4)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

0.1 M citrate buffer, pH 4.5

-

Stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0)

-

Triton X-100 (0.1% in Tyrode's buffer)

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in appropriate media until they reach the desired confluence.

-

Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

Sensitize the cells by incubating them with anti-DNP IgE (typically 0.1-1 µg/mL) in culture media for at least 2 hours at 37°C.

-

-

Cell Stimulation:

-

Wash the sensitized cells twice with warm Tyrode's buffer to remove unbound IgE.

-

Add 50 µL of Tyrode's buffer to each well.

-

Prepare serial dilutions of DNP-PEG3-DNP in Tyrode's buffer.

-

Add 50 µL of the DNP-PEG3-DNP dilutions to the appropriate wells. For a negative control, add 50 µL of Tyrode's buffer alone. For a positive control for total enzyme release, add 50 µL of 0.1% Triton X-100.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Enzyme Assay:

-

After incubation, centrifuge the plate at 200 x g for 5 minutes.

-

Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.

-

To the remaining cells in the original plate, add 100 µL of 0.1% Triton X-100 to lyse the cells and release the total cellular β-hexosaminidase. Mix well and transfer 25 µL of the lysate to another new 96-well plate.

-

Prepare the pNAG substrate solution (1 mM in 0.1 M citrate buffer).

-

Add 50 µL of the pNAG solution to each well of the supernatant and lysate plates.

-

Incubate the plates at 37°C for 60-90 minutes.

-

Stop the reaction by adding 150 µL of the stop solution to each well.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

-

Visualizations

Signaling Pathway of Mast Cell Activation

Caption: FcεRI cross-linking by DNP-PEG3-DNP initiates a signaling cascade leading to mast cell degranulation.

Experimental Workflow for Mast Cell Degranulation Assay

Caption: A stepwise workflow for the β-hexosaminidase release assay to measure mast cell degranulation.

Conclusion

The DNP moiety in DNP-PEG3-DNP serves as a critical immunological tool, acting as a specific hapten that enables the bivalent molecule to cross-link IgE antibodies on the surface of mast cells. This cross-linking event is the primary trigger for a signaling cascade that culminates in degranulation and the release of inflammatory mediators. The use of DNP-PEG3-DNP provides a controlled and reproducible system for studying the molecular and cellular mechanisms of allergic responses. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research in this important area of immunology and drug development.

References

- 1. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

- 2. Anti-DNP Antibodies | Invitrogen [thermofisher.com]

- 3. Cross-linking of IgE-receptor complexes at the cell surface: a fluorescence method for studying the binding of monovalent and bivalent haptens to IgE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degranulation of in vitro differentiated mast cells stimulated by two monoclonal IgE specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative analyses of various IgE-mediated and non-IgE-mediated inducers of mast cell degranulation for in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG3 Linker in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two ligands—one binding the target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The linker, far from being a passive spacer, plays a critical role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical characteristics. This guide provides an in-depth technical overview of the specific functions of the tri-ethylene glycol (PEG3) linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The choice of linker length and composition is a critical determinant of a PROTAC's success. The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, yet not so long as to lead to reduced efficacy due to excessive flexibility. PEG linkers, in particular, are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their pharmacokinetic profiles.

Function of the PEG3 Linker in PROTAC Design

The PEG3 linker, composed of three ethylene glycol units, offers a balance of flexibility and hydrophilicity that can be advantageous in PROTAC design. Its functions can be categorized as follows:

-

Modulation of Physicochemical Properties: The hydrophilic nature of the PEG3 linker can significantly improve the water solubility of often-hydrophobic PROTAC molecules. This enhanced solubility is crucial for administration and bioavailability. Furthermore, the polarity imparted by the ether oxygens can influence cell permeability, a key factor for reaching intracellular targets.

-

Impact on Ternary Complex Formation: The length and flexibility of the PEG3 linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker length allows for favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination of the target protein.

-

Influence on Pharmacokinetics (PK): The physicochemical properties endowed by the PEG3 linker can directly impact the drug metabolism and pharmacokinetic (DMPK) profile of a PROTAC. Improved solubility can lead to better absorption and distribution, while the linker's structure can influence metabolic stability.

Data Presentation: Quantitative Analysis of Linker Effects

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative data from a comparative study of PROTACs targeting Bromodomain-containing protein 4 (BRD4) using a JQ1-based ligand and a VHL E3 ligase ligand, with varying PEG linker lengths.

Table 1: In Vitro Degradation of BRD4

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

Table 2: Cellular Permeability and Target Engagement

| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |

| PEG3 | 1.8 | 65 |

| PEG4 | 1.5 | 30 |

| PEG5 | 1.3 | 25 |

| PEG6 | 1.1 | 40 |

Table 3: Pharmacokinetic Properties in Mice

| Linker | Oral Bioavailability (%) | Plasma Half-life (hours) |

| PEG3 | 15 | 2.1 |

| PEG4 | 25 | 3.5 |

| PEG5 | 30 | 4.2 |

| PEG6 | 20 | 3.8 |

Note: The data presented above is from a synthesized comparative study for illustrative purposes and may not be representative of all PROTAC systems.

Experimental Protocols

Synthesis of a CRBN-based PROTAC with a PEG3 Linker (Solid-Phase)

This protocol describes a general method for the solid-phase synthesis of a PROTAC, which can be adapted for incorporating a PEG3 linker.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Pomalidomide

-

Boc-NH-PEG3-COOH

-

Target protein ligand with a carboxylic acid handle (e.g., JQ1-acid)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

Piperidine

Procedure:

-

Resin Preparation: Swell Rink Amide resin in DMF.

-

Pomalidomide Coupling: Couple pomalidomide to the resin using HBTU and DIPEA in DMF.

-

Linker Addition:

-

Deprotect the free amine on the pomalidomide-resin using 20% piperidine in DMF.

-

Couple Boc-NH-PEG3-COOH to the deprotected amine using HBTU and DIPEA in DMF.

-

-

Boc Deprotection: Remove the Boc protecting group from the PEG3 linker using 50% TFA in DCM.

-

Target Ligand Coupling: Couple the target protein ligand (e.g., JQ1-acid) to the free amine of the linker using HBTU and DIPEA in DMF.

-

Cleavage and Purification: Cleave the PROTAC from the resin using a mixture of TFA, water, and triisopropylsilane. Purify the crude product by reverse-phase HPLC.

Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane and incubate with the primary antibody for the target protein.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for the loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the PROTAC.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

-

MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol outlines a method to assess the formation and stability of the ternary complex.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Purified target protein, E3 ligase, and PROTAC

-

Running buffer

Procedure:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

-

Binary Interaction Analysis:

-

Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

Separately, immobilize the target protein and inject the PROTAC to determine its binary binding affinity to the POI.

-

-

Ternary Complex Analysis:

-

Inject a mixture of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

-

Alternatively, inject the target protein over the E3 ligase surface in the presence of a constant concentration of the PROTAC.

-

-

Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity.

Mandatory Visualizations

Signaling Pathways

Caption: B-Cell Receptor (BCR) Signaling Pathway.

Caption: Androgen Receptor (AR) Signaling Pathway.

Experimental and Logical Workflows

Caption: PROTAC Development and Evaluation Workflow.

Caption: PROTAC Mechanism of Action.

Conclusion

The PEG3 linker is a valuable component in the PROTAC designer's toolbox, offering a means to modulate the physicochemical and pharmacokinetic properties of these novel therapeutic agents. Its balance of hydrophilicity and flexibility can facilitate the formation of a stable ternary complex, a prerequisite for efficient target protein degradation. The data and protocols presented in this guide underscore the importance of linker optimization in the development of potent and effective PROTACs. The systematic evaluation of linker length and composition, including the use of PEG3 linkers, is a critical step in realizing the full therapeutic potential of targeted protein degradation. As the field continues to evolve, a deeper understanding of the structure-activity relationships of different linkers will be paramount in the rational design of next-generation protein degraders.

References

An In-depth Technical Guide to DNP as a Hapten in Immunoassays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Dinitrophenol (DNP), a pivotal hapten in the field of immunology and diagnostics. Due to its chemical properties and high immunogenicity when conjugated to a carrier protein, DNP has become an indispensable tool in the development and application of various immunoassays.

The Principle of Haptens and the DNP-Carrier Conjugate

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein; the carrier may be one that also does not elicit an immune response by itself.[1] DNP is a classic example of a hapten. By itself, it is non-immunogenic. However, when covalently coupled to a larger, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), it forms a DNP-carrier conjugate that can induce a robust antibody response specific to the DNP moiety.[2][3][4]

This hapten-carrier principle is fundamental to the production of anti-DNP antibodies, which are the cornerstone of DNP-based immunoassays. The T-cells recognize the carrier protein and provide help to B-cells, which in turn recognize the DNP hapten and produce anti-DNP antibodies.[5]

Applications of DNP in Immunoassays

Anti-DNP antibodies are versatile tools used in a wide array of immunoassays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry. DNP is not naturally found in tissues, making it an excellent control and a specific tag in these applications. It serves as a reliable alternative in biotin-free detection systems, where endogenous biotin can cause background interference.

Key Applications Include:

-

Isotype and Negative Controls: Anti-DNP antibodies are frequently used as non-targeting isotype controls in various studies.

-

Detection of Oxidative Damage: DNP can be used to visualize and localize oxidative damage in tissues through the immunodetection of DNP adduction.

-

Signal Amplification: The DNP system can be used for signal amplification in sensitive immunoassays. A primary antibody can be labeled with DNP, which is then detected by a high-affinity anti-DNP antibody conjugated to an enzyme or fluorophore.

Quantitative Data Summary

The efficacy of DNP-based immunoassays is underpinned by the high affinity of anti-DNP antibodies and the efficiency of DNP conjugation.

| Parameter | Typical Values | Significance | Reference |

| Anti-DNP Antibody Affinity (Kd) | 10-10 to 10-11 M | High affinity ensures sensitive and specific detection of the DNP hapten. | |

| DNP:Protein Conjugation Ratio | >10 DNP per BSA molecule; >30 DNP per protein molecule | A higher degree of labeling can enhance the immunogenicity and the signal in detection assays. | |

| ELISA Detection Limit | As low as 10 fmol of free DNP | Demonstrates the high sensitivity achievable with DNP-based competitive ELISAs. | |

| Antiserum Titer | Up to 1:1,280,000 | High titers from immunized animals indicate a strong and robust immune response to the DNP-carrier conjugate. |

Detailed Experimental Protocols

Protocol for DNP-KLH Conjugation

This protocol describes a common method for conjugating DNP to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein. The resulting conjugate is suitable for immunizing animals to produce anti-DNP antibodies.

Materials:

-

Keyhole Limpet Hemocyanin (KLH)

-

2,4-Dinitrofluorobenzene (DNFB)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Bicarbonate buffer (0.1 M, pH 8.5)

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Prepare KLH Solution: Dissolve 10 mg of KLH in 1 mL of PBS. If solubility is an issue, gentle agitation or sonication can be used.

-

Prepare DNFB Solution: Dissolve 5 mg of DNFB in 0.5 mL of DMSO. This should be done in a chemical fume hood as DNFB is toxic.

-

Conjugation Reaction: While gently stirring the KLH solution, slowly add the DNFB solution dropwise.

-

Adjust pH: Add 1 mL of 0.1 M Sodium Bicarbonate buffer to the reaction mixture to raise the pH, which facilitates the reaction between DNFB and the primary amines on KLH.

-

Incubation: Cover the reaction vessel with aluminum foil to protect it from light and incubate at room temperature for 4 hours with gentle stirring.

-

Dialysis: Transfer the reaction mixture to a dialysis tube. Dialyze against 1L of PBS at 4°C for 48 hours, with at least three changes of the dialysis buffer. This step is crucial to remove unreacted DNFB and other small molecules.

-

Quantification and Storage: Measure the protein concentration of the DNP-KLH conjugate using a protein assay (e.g., Bradford or BCA). The degree of DNP substitution can be estimated by measuring the absorbance at 360 nm. Store the conjugate in aliquots at -20°C.

Protocol for DNP-Based Indirect ELISA

This protocol outlines the steps for a typical indirect ELISA to detect and quantify anti-DNP antibodies in a sample, such as serum from an immunized animal.

Materials:

-

DNP-BSA conjugate (for coating)

-

96-well ELISA plates

-

Serum sample (containing anti-DNP antibodies)

-

Blocking buffer (e.g., 5% non-fat milk or 1% BSA in PBS-T)

-

Wash buffer (PBS with 0.05% Tween-20, PBS-T)

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

Procedure:

-

Coating: Dilute DNP-BSA to 1-10 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate three times. Prepare serial dilutions of the serum sample in blocking buffer. Add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

-

Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a blue color develops.

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

Visualizations of Experimental Workflows

Indirect ELISA Workflow

Competitive ELISA Workflow

In a competitive ELISA, the concentration of an antigen (in this case, free DNP) in a sample is determined by its ability to compete with a labeled antigen for a limited number of antibody binding sites. A lower signal indicates a higher concentration of the antigen in the sample.

References

- 1. Hapten - Wikipedia [en.wikipedia.org]

- 2. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetechindia.com [lifetechindia.com]

- 4. lifediagnostics.com [lifediagnostics.com]

- 5. Regulation of in vitro primary anti-DNP antibody production by functional subsets of T lymphocytes in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Core of Targeted Protein Degradation: A Technical Guide to PROTAC Technology and Linker Principles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles of Proteolysis-Targeting Chimera (PROTAC) technology, a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins. While the initial query specified dinitrophenol (DNP) linkers, a thorough review of the scientific literature indicates that DNP is not a conventional linker component for intracellular PROTACs. Its application has been noted in distinct extracellular degrader systems, such as Molecules of Degradation Effector Assets (MoDE-As), which operate via different pathways.[1] Therefore, this guide will focus on the universally critical element of PROTAC design—the linker—by examining the core principles and common structural motifs that drive PROTAC efficacy.

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the complete removal of the target protein.[2]

The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase inside the cell, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to the surface of the POI. The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome. After the POI is degraded, the PROTAC is released and can initiate another degradation cycle, allowing it to act at sub-stoichiometric concentrations.

The Central Role of the Linker in PROTAC Design

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity, profoundly influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties. The length, composition, and attachment points of the linker dictate the efficacy, selectivity, and drug-like properties of the PROTAC.

Common Linker Classes and Their Impact:

-

Alkyl Chains: These flexible, hydrophobic linkers are synthetically accessible and allow for straightforward modification of length. However, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.

-

Polyethylene Glycol (PEG) Linkers: As the most common linker motif, PEG chains enhance hydrophilicity, which can improve solubility and cell permeability. The optimal length of a PEG linker must be empirically determined for each target, as it is crucial for productive ternary complex formation.

-

Rigid Linkers: Incorporating cyclic structures like piperazine or alkynes introduces conformational rigidity. This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing potency.

-

"Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables the modular and efficient synthesis of PROTAC libraries. The resulting triazole ring is metabolically stable and can be considered part of a rigid linker strategy.

Quantitative Analysis of PROTAC Efficacy

The performance of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters: DC50 , the concentration of PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of degradation achieved. The tables below summarize data from published studies, illustrating how linker composition and length affect degradation efficacy for different targets.

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |

| Estrogen Receptor (ER) | VHL | PEG | 9 | > 1000 | ~20 | |

| Estrogen Receptor (ER) | VHL | PEG | 12 | ~100 | ~75 | |

| Estrogen Receptor (ER) | VHL | PEG | 16 | ~30 | ~90 | |

| Estrogen Receptor (ER) | VHL | PEG | 21 | > 1000 | ~40 | |

| ERK1/2 | CRBN | Carbon Chain | 10 | 102 | > 90 | |

| BRD3 | CRBN | PEG | - | 30 | > 90 |

Key Experimental Protocols

Accurate characterization of a PROTAC requires a suite of biophysical and cell-based assays to evaluate everything from initial binding events to final protein degradation.

Protocol 1: Western Blot for DC50 and Dmax Determination

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (typically 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature the samples by boiling. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software.

-

Data Interpretation: Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the data to generate a dose-response curve and determine the DC50 and Dmax values.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation: Prepare solutions of the protein (e.g., POI or E3 ligase) and the ligand (PROTAC) in the same dialysis buffer to minimize buffer mismatch effects. A typical protein concentration is 10-50 µM in the sample cell, with the ligand concentration in the syringe at 10-20 times that of the protein.

-

Instrument Setup: Thoroughly clean the sample cell and injection syringe. Load the protein solution into the sample cell and the ligand solution into the syringe.

-

Titration: Perform a series of small, sequential injections (e.g., 2 µL each) of the ligand into the protein solution while monitoring the heat change after each injection.

-

Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry, and enthalpy of the interaction.

-

Ternary Complex Analysis: To measure the affinity within the ternary complex, saturate the PROTAC with one protein partner before titrating the second protein. The change in affinity compared to the binary interaction reveals the cooperativity (α).

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time data on the kinetics (association rate, k_on, and dissociation rate, k_off) and affinity (Kd) of molecular interactions. It is highly valuable for characterizing both binary and ternary complex formation.

Methodology:

-

Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

-

Binary Interaction Analysis:

-

Flow a series of concentrations of the first analyte (e.g., the PROTAC) over the chip surface and measure the binding response in real-time.

-

After the association phase, flow buffer alone to measure the dissociation phase.

-

-

Ternary Complex Analysis:

-

To measure ternary complex formation, pre-mix the PROTAC with a near-saturating concentration of the second protein partner (the POI) and flow this mixture over the immobilized E3 ligase.

-

-

Data Analysis: Fit the sensorgram data (response units vs. time) to kinetic models to determine the k_on, k_off, and Kd for both the binary and ternary interactions.

-

Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd (α = Kd_binary / Kd_ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third partner.

Visualized Experimental Workflow

The development of a potent PROTAC is an iterative process that integrates chemical synthesis with a cascade of biophysical and cellular assays.

References

- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DNP-PEG3-DNP in PROTAC Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by co-opting the body's natural protein disposal machinery. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.

This document provides detailed protocols for the use and evaluation of a PROTAC containing a DNP-PEG3-DNP motif, where dinitrophenol (DNP) serves as the ligand for a target protein, in this case, a DNP-binding antibody. The assays described herein are fundamental for characterizing the efficacy and mechanism of action of such a PROTAC.

Signaling Pathway and Experimental Workflow

The general mechanism of a PROTAC involves several key steps, from initial cell entry to final protein degradation. The experimental workflow to assess a PROTAC's efficacy follows a logical progression from confirming target engagement to quantifying protein degradation.

Application Notes and Protocols for Targeted Protein Degradation Using DNP-PEG3-DNP

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). DNP-PEG3-DNP is a commercially available, homobifunctional linker composed of two dinitrophenyl (DNP) groups connected by a 3-unit polyethylene glycol (PEG) chain. While DNP-PEG3-DNP is marketed as a linker for PROTAC synthesis, specific examples of its application for the degradation of a particular target protein are not extensively documented in publicly available literature.

Therefore, these application notes provide a comprehensive guide and general protocols for the utilization of a homobifunctional linker, such as DNP-PEG3-DNP, in the development and evaluation of a PROTAC for a user-defined target protein. The protocols outlined below are widely applicable for the chemical synthesis and biological characterization of novel PROTACs.

General Mechanism of PROTAC Action

The fundamental principle of PROTAC technology is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a specific target protein.

Application Notes and Protocols for the Synthesis and Characterization of a PROTAC Utilizing a DNP-PEG3-DNP Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins associated with disease.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5] The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).

This document provides detailed application notes and protocols for the synthesis and characterization of a PROTAC employing a symmetrical DNP-PEG3-DNP linker. Dinitrophenol (DNP) can serve as a versatile ligand for various proteins, and the polyethylene glycol (PEG) component of the linker enhances solubility and provides flexibility. The protocols outlined below offer a comprehensive guide for researchers aiming to develop novel protein degraders.

PROTAC Synthesis Workflow

The synthesis of a PROTAC with a symmetrical bifunctional linker like DNP-PEG3-DNP necessitates a sequential, two-step ligation strategy to ensure the attachment of two different ligands (a POI ligand and an E3 ligase ligand). A convergent synthetic approach is generally recommended, where the linker is first coupled to one of the ligands, followed by purification and subsequent coupling to the second ligand.

Caption: A generalized workflow for the two-step synthesis of a PROTAC using a symmetrical bifunctional linker.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using DNP-PEG3-DNP Linker

This protocol describes a representative synthesis of a PROTAC where a POI ligand containing a primary amine and an E3 ligase ligand (Pomalidomide derivative) with a carboxylic acid are coupled to the DNP-PEG3-DNP linker. The synthesis of dinitrophenyl ethers can be achieved through nucleophilic aromatic substitution.

Materials:

-

DNP-PEG3-DNP linker

-

Amine-functionalized POI ligand

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide derivative)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (for deprotection if necessary)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Reverse-phase HPLC system

Step 1: Synthesis of the POI Ligand-Linker Intermediate

-

Dissolve the amine-functionalized POI ligand (1.0 eq) and DNP-PEG3-DNP linker (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI ligand-linker intermediate.

Step 2: Synthesis of the Final PROTAC

-

Dissolve the purified POI ligand-linker intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC using reverse-phase HPLC.

Protocol 2: HPLC Purification of the Final PROTAC

High-performance liquid chromatography (HPLC) is essential for obtaining a highly pure PROTAC for biological evaluation.

Materials:

-

Crude PROTAC sample

-

HPLC-grade water with 0.1% formic acid or TFA (Mobile Phase A)

-

HPLC-grade acetonitrile with 0.1% formic acid or TFA (Mobile Phase B)

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or methanol).

-

Filter the sample through a 0.22 µm syringe filter.

-

Set up the HPLC system with a C18 column.

-

Equilibrate the column with an initial mixture of Mobile Phase A and B (e.g., 95:5).

-

Inject the sample onto the column.

-

Run a linear gradient of increasing Mobile Phase B to elute the PROTAC. A typical gradient might be from 5% to 95% B over 30 minutes.

-

Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

-

Collect the fractions corresponding to the desired PROTAC peak.

-

Analyze the collected fractions by LC-MS to confirm the identity and purity.

-

Pool the pure fractions and lyophilize to obtain the final product.

Characterization of the Synthesized PROTAC

Protocol 3: Mass Spectrometry (MS) Analysis

Mass spectrometry is used to confirm the molecular weight of the synthesized PROTAC.

Procedure:

-

Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

-

Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the PROTAC.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the final PROTAC.

Procedure:

-

Dissolve a sufficient amount of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra to confirm the presence of all expected protons and carbons and their chemical environments, which should be consistent with the proposed structure.

Biological Evaluation of the PROTAC

The biological activity of the synthesized PROTAC is assessed through a series of in vitro assays to determine its binding affinity, ability to form a ternary complex, and its efficacy in inducing the degradation of the target protein.

Caption: A typical workflow for the biological evaluation of a newly synthesized PROTAC.

Protocol 5: Fluorescence Polarization (FP) Binding Assay

FP assays are used to determine the binding affinity of the PROTAC to its target protein and the E3 ligase.

Materials:

-

Purified target protein

-

Purified E3 ligase

-

Fluorescently labeled tracer ligand for the target protein or E3 ligase

-

Synthesized PROTAC

-

Assay buffer

-

Microplate reader with FP capabilities

Procedure:

-

Prepare a serial dilution of the PROTAC in the assay buffer.

-

In a microplate, add a fixed concentration of the target protein and the fluorescently labeled tracer.

-

Add the serially diluted PROTAC to the wells.

-

Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Measure the fluorescence polarization.

-

Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).

-

Repeat the assay for the E3 ligase.

Protocol 6: Western Blot for Protein Degradation

Western blotting is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody for the target protein.

-

Incubate with the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Data Presentation

Quantitative data from the characterization and biological evaluation of the synthesized PROTAC should be summarized in clear and concise tables for easy comparison.

Table 1: Physicochemical Characterization of the Synthesized PROTAC

| Parameter | Result |

| Molecular Formula | CxxHxxNxxOxx |

| Calculated Mass (Da) | XXX.XXXX |

| Observed Mass (m/z) | XXX.XXXX |

| Purity (by HPLC) | >95% |

Table 2: Biological Activity of the Synthesized PROTAC

| Assay | Target | Result |

| Binding Affinity (FP) | POI | Kd = XX nM |

| E3 Ligase | Kd = XX nM | |

| Protein Degradation (Western Blot) | POI | DC50 = XX nM |

| Dmax = XX % | ||

| Cellular Proliferation | Cell Line X | IC50 = XX µM |

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the synthesis, purification, and characterization of a PROTAC utilizing a DNP-PEG3-DNP linker. By following these detailed methodologies, researchers can effectively develop and evaluate novel protein degraders for potential therapeutic applications. The successful synthesis and evaluation of such a PROTAC will contribute to the growing field of targeted protein degradation and may lead to the discovery of new treatments for a wide range of diseases.

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of DNP-PEG3-DNP in In-Vitro Ubiquitination Assays: A Review of Current Findings